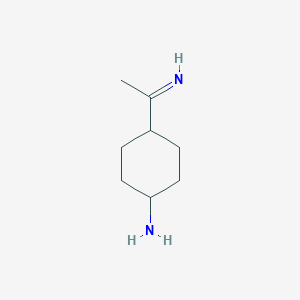
Cyclohexanamine, 4-(1-iminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine, 4-(1-iminoethyl)-, also known by its CAS number 280554-53-2, is a heterocyclic organic compound. It is primarily used for experimental and research purposes . This compound is part of the broader category of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Chemical Reactions Analysis
Cyclohexanamine, 4-(1-iminoethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexanamine, 4-(1-iminoethyl)- has several scientific research applications. It is used in the study of high-temperature-resistant shale inhibitors, where it has shown effective inhibition of shale hydration and dispersion . This compound is also used in the synthesis of other organic compounds and as an intermediate in various chemical reactions .
Mechanism of Action
The mechanism of action of Cyclohexanamine, 4-(1-iminoethyl)- involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Cyclohexanamine, 4-(1-iminoethyl)- can be compared with similar compounds such as 4, 4′-methylenebis-cyclohexanamine. While both compounds have similar molecular structures, 4, 4′-methylenebis-cyclohexanamine has a more rigid methylcyclohexane frame, making it more effective as a high-temperature-resistant shale inhibitor . Other similar compounds include cyclohexylamine and aminocyclohexane .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-ethanimidoylcyclohexan-1-amine |
InChI |
InChI=1S/C8H16N2/c1-6(9)7-2-4-8(10)5-3-7/h7-9H,2-5,10H2,1H3 |
InChI Key |
JAHRPDMIKPTMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
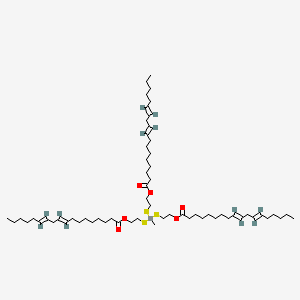

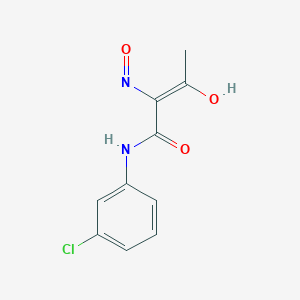


![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
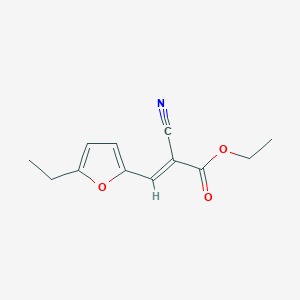
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)
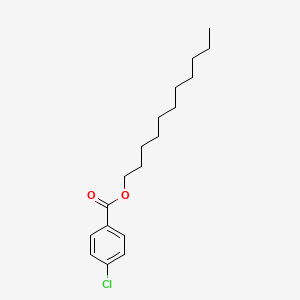
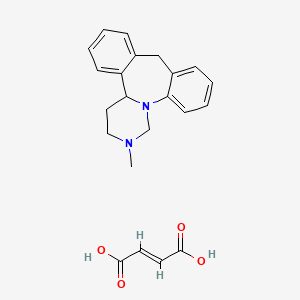
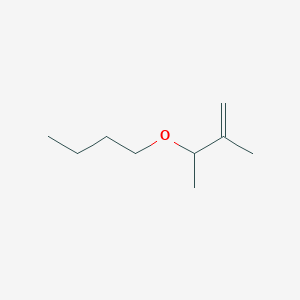
![3,5-Dibromo-2-[[[(3-bromo-4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801240.png)
